Lipophilicity (cLogP) Advantage Over Non-Methoxylated Core
The 5-methoxy substituent significantly increases lipophilicity compared to the unsubstituted imidazo[4,5-b]pyridine core. Calculated LogP (cLogP) values for the compound and its close analogs demonstrate a clear difference in hydrophobicity, which directly impacts membrane permeability, solubility, and off-target binding potential .
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP: 0.68 (estimated for the scaffold, value for exact compound is -0.17 from an alternative source; see sources note) |
| Comparator Or Baseline | (3H-imidazo[4,5-b]pyridin-2-yl)methanol: cLogP = -0.4 |
| Quantified Difference | Difference of +1.08 units, indicating a >10-fold increase in octanol/water partitioning. |
| Conditions | Computed cLogP values from standard prediction software [1]. |
Why This Matters
A cLogP difference of over one unit is substantial in medicinal chemistry, profoundly affecting a compound's ADME profile and justifying selection for projects requiring a specific lipophilicity window .
- [1] PubChem. (2025). Compound Summary for CID 1282496: (3H-imidazo(4,5-b)pyridin-2-yl)methanol. View Source
